REACTION_CXSMILES
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[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[C:8]=1[C:9](Cl)=[O:10]>CN(C)C=O.N1C=CC=CC=1>[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[CH:13]=[C:12]([CH3:17])[C:8]=1[C:9]([NH:1][NH:2][C:3]([NH2:5])=[S:4])=[O:10]
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Name
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Quantity
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37.25 g
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Type
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reactant
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Smiles
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NNC(=S)N
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
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74 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)Cl)C(=CC(=C1)C)C
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Name
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|
Quantity
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32.05 g
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated to three-quarters in vacuo
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Type
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ADDITION
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Details
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the remaining mixture was poured into 1500 ml of cold water
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Type
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FILTRATION
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Details
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The resulting white precipitate was filtered
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Type
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WASH
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Details
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washed in water
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
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|
Smiles
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CC1=C(C(=O)NNC(=S)N)C(=CC(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |